molecular formula C16H17NO2 B181127 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one CAS No. 7599-22-6

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one

Cat. No. B181127
CAS RN: 7599-22-6
M. Wt: 255.31 g/mol
InChI Key: ZJTJXGOBGGVHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHQ is a heterocyclic compound that is structurally similar to isoquinoline, a naturally occurring alkaloid. BHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation.

Biochemical And Physiological Effects

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have various biochemical and physiological effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to increase the levels of acetylcholine and monoamine neurotransmitters in the brain, which may contribute to its potential therapeutic effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is also readily available and relatively inexpensive. However, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has some limitations for lab experiments, including its limited water solubility, which may affect its bioavailability and pharmacokinetics. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one may interact with other compounds in complex biological systems, which may complicate its interpretation in experiments.

Future Directions

There are several future directions for 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one research. One potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based fluorescent probes for the detection of metal ions and other analytes. Another potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, as well as its potential interactions with other compounds in complex biological systems.

Synthesis Methods

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acid chloride, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a formaldehyde, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system.

Scientific Research Applications

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been widely used in scientific research due to its potential applications in various fields. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been used as a building block for the synthesis of natural products, pharmaceuticals, and agrochemicals. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

7599-22-6

Product Name

2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one

InChI

InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,10,14H,6-9,11H2

InChI Key

ZJTJXGOBGGVHKX-UHFFFAOYSA-N

SMILES

C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3

Other CAS RN

7599-22-6

Origin of Product

United States

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